3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC11175257
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one -](/images/structure/VC11175257.png)
Specification
Molecular Formula | C18H16O3 |
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Molecular Weight | 280.3 g/mol |
IUPAC Name | 3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Standard InChI | InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3 |
Standard InChI Key | IPOPAICMPANOSH-UHFFFAOYSA-N |
SMILES | CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Canonical SMILES | CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the 6H-benzo[c]chromen-6-one family, characterized by a fused bicyclic system comprising a benzene ring condensed with a chromenone moiety. The 3-methyl-2-butenyloxy substituent introduces a prenyl-like ether group, enhancing lipophilicity and influencing molecular interactions . Key structural identifiers include:
The tetrahydrobenzo[c]chromenone core confers rigidity, while the 3-methyl-2-butenyloxy side chain may facilitate membrane permeability, a critical factor in drug design .
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via Ullmann-type coupling between a 1,3-dihydroxybenzene derivative and a brominated benzoic acid precursor. Early methods described in WO2007/032556 required harsh conditions (100°C, aqueous NaOH, CuSO₄ catalyst), yielding ≤60% product . Recent advancements (EP2674422A1) employ sodium carbonate and copper iodide under milder temperatures (70–80°C), achieving yields >85% . Key steps include:
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Condensation:
Resorcinol derivatives react with 2-bromo-5-(3-methyl-2-butenyloxy)benzoic acid in the presence of Cu(I) catalysts.
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Purification:
Impurities (e.g., residual copper salts) are removed by converting the product to its open-ring carboxylate form using NaOH, followed by acidification to regenerate the chromenone .
Industrial-Scale Optimization
The EP2674422A1 patent emphasizes cost-effective scalability:
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Catalyst System: Substituting CuSO₄ with CuI reduces metal leaching and improves recyclability .
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Bubbling Mitigation: Combining hydroxide and carbonate salts suppresses CO₂ release, enhancing reaction control .
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Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) optimize solubility without side reactions .
Pharmacological Relevance
Glucocorticoid Receptor Interactions
Although direct binding data for this compound are unavailable, structurally related 3-hydroxy-6H-benzo[c]chromen-6-one derivatives exhibit nanomolar affinity for glucocorticoid receptors (GRs) . The prenyloxy group may sterically hinder GR activation, suggesting utility as a partial agonist/antagonist in inflammatory disorders .
Estrogen Receptor Modulation
Applications in Medicinal Chemistry
Intermediate for Drug Candidates
This compound serves as a precursor to 1,2-dihydroquinoline derivatives with anti-inflammatory and immunosuppressive properties . For example, cyclization with primary amines yields quinoline-based GR modulators under investigation for autoimmune diseases .
Structure-Activity Relationship (SAR) Insights
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